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molecular formula C9H8Cl2O3 B8442167 2,3-Dichloro-4-methoxyphenylacetic acid

2,3-Dichloro-4-methoxyphenylacetic acid

Cat. No. B8442167
M. Wt: 235.06 g/mol
InChI Key: KJKZKYJZDDZMNI-UHFFFAOYSA-N
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Patent
US09199927B2

Procedure details

(2,3-Dichloro-4-methoxyphenyl)acetonitrile (770 mg) was dissolved in a 50% aqueous acetic acid solution (8.00 mL), and then concentrated sulfuric acid (4.00 mL) was added thereto, followed by stirring at 110° C. overnight. The reaction mixture was cooled to room temperature, then ice water was added to the mixture, and the resulting solid was collected by filtration and washed with water to obtain (2,3-dichloro-4-methoxyphenyl)acetic acid (737 mg).
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1CC#N.S(=O)(=O)(O)O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[CH2:20][C:19]([OH:22])=[O:21]

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)OC)CC#N
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
by stirring at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1Cl)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 737 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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